Home > Products > Screening Compounds P41025 > Zoniclezole hydrochloride
Zoniclezole hydrochloride - 121929-46-2

Zoniclezole hydrochloride

Catalog Number: EVT-1584561
CAS Number: 121929-46-2
Molecular Formula: C12H11Cl2N3O
Molecular Weight: 284.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Zoniclezole hydrochloride is a synthetic compound that has garnered attention in the pharmaceutical field for its potential therapeutic applications. It is classified as a sodium channel blocker and has been studied for its effects on various neurological conditions. Zoniclezole hydrochloride is related to other compounds such as zonisamide, which is utilized for seizure disorders.

Source and Classification

Zoniclezole hydrochloride is derived from the benzothiazole class of compounds, which are known for their diverse biological activities. This compound is often synthesized for research purposes and has been included in various patent filings, indicating its significance in drug development. It falls under the category of antiepileptic drugs and is primarily researched for its neuroprotective properties.

Synthesis Analysis

Methods

The synthesis of Zoniclezole hydrochloride involves several steps, typically starting with the formation of a benzothiazole derivative. Commonly used reagents include:

  • Dicyclohexylcarbodiimide: A coupling agent used to facilitate the reaction between carboxylic acids and amines.
  • Triethylamine: Often used as a base to neutralize acids formed during the reaction.
  • Chloroform: Utilized as a solvent in various stages of synthesis.

Technical Details

The synthesis process generally involves the following steps:

  1. Formation of an intermediate by reacting benzothiazole with an appropriate amine.
  2. Coupling the intermediate with a carboxylic acid derivative using dicyclohexylcarbodiimide.
  3. Purification of the final product through recrystallization or chromatography.

The yield of Zoniclezole hydrochloride can be optimized by controlling reaction conditions such as temperature and pH.

Molecular Structure Analysis

Structure

Zoniclezole hydrochloride has a complex molecular structure characterized by a benzothiazole core. The specific molecular formula and structure can be represented as follows:

  • Molecular Formula: C₁₄H₁₃ClN₂O₂S
  • Molecular Weight: Approximately 300.78 g/mol

Data

The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure.

Chemical Reactions Analysis

Reactions

Zoniclezole hydrochloride participates in several chemical reactions typical of benzothiazole derivatives. Key reactions include:

  • Acylation: The introduction of acyl groups that can modify its pharmacological properties.
  • Hydrolysis: Under certain conditions, it may undergo hydrolysis to yield different derivatives.

Technical Details

The reactivity of Zoniclezole hydrochloride can be influenced by factors such as solvent choice and temperature, which are critical in optimizing yields during synthesis.

Mechanism of Action

Zoniclezole hydrochloride primarily acts as a sodium channel blocker, inhibiting neuronal excitability. This mechanism is crucial for its potential application in treating epilepsy and other neurological disorders.

Process

  1. Binding to Sodium Channels: The compound binds to specific sites on sodium channels, preventing the influx of sodium ions.
  2. Reduction of Neuronal Excitability: By blocking these channels, Zoniclezole hydrochloride reduces the likelihood of action potentials, thus stabilizing neuronal activity.

Data

Studies have shown that compounds within this class exhibit significant anticonvulsant activity in animal models, supporting their use in clinical settings.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Zoniclezole hydrochloride typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and organic solvents such as ethanol, which facilitates its formulation into various dosage forms.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pH Sensitivity: Its solubility can vary significantly with changes in pH, affecting its bioavailability.

Relevant Data or Analyses

Characterization techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into thermal stability and phase transitions.

Applications

Zoniclezole hydrochloride has several scientific uses, particularly in pharmacology and medicinal chemistry:

  • Antiepileptic Drug Development: Its primary application lies in the development of treatments for epilepsy and other seizure disorders.
  • Research Tool: The compound serves as a valuable tool in neuroscience research to study sodium channel dynamics and neuronal excitability.
Introduction to Zoniclezole Hydrochloride: Discovery & Developmental Context

Historical Synthesis Pathways & Patent Landscape Analysis

The synthesis of zoniclezole hydrochloride centers on functionalizing the 1,2-benzisoxazole core. The primary route involves:

  • Core Construction: Cyclization of chlorinated hydroxime precursors with electrophiles at C3
  • Imidazole Attachment: Alkylation of 3-(1-imidazolyl)ethyl side chains via N-alkylation
  • Salt Formation: Hydrochloride precipitation for enhanced solubility [4]

Patent US20070093462A1 advanced synthetic strategies through multi-functional ionic liquid compositions that improve crystallization and polymorph control. This methodology enhanced batch-to-batch consistency during scale-up by mitigating polymorphism issues common in heterocyclic salts. Key synthesis milestones include:

Table 1: Evolution of Zoniclezole Synthesis

StageMethodInnovation
Early ResearchClassical heterocyclic alkylationLimited yield due to isoxazole ring instability
OptimizationPhase-transfer catalysisImproved C3 functionalization efficiency
Patent ScaleIonic liquid-mediated crystallizationPolymorph control & purity ≥99.5% [5]

Critical patents cover regioselective C3 modifications (particularly 5-chloro substitution) and salt forms with optimized dissolution profiles. The ionic liquid crystallization process remains commercially pivotal for ensuring reproducible pharmacokinetics [5].

Structural Evolution from Benzisoxazole Derivatives

Zoniclezole’s scaffold builds upon the 1,2-benzisoxazole pharmacophore, recognized as a "privileged structure" in CNS drug design. Strategic modifications driving its development include:

  • Core Retention: Preservation of the benzisoxazole nucleus for blood-brain barrier penetration
  • C3 Optimization: Introduction of the (1-imidazol-1-yl)ethyl group for glutamate receptor affinity
  • C5 Halogenation: Chlorine substitution enhancing metabolic stability and receptor binding [3] [4]

Table 2: Structural Comparison to Lead Benzisoxazole Anticonvulsants

CompoundC3 ModificationC5/C6 SubstitutionKey Activity
ZonisamideSulfonamideNoneSodium channel modulation
RisperidonePiperidinyl butanoneNoneDopamine/serotonin antagonism
Zoniclezole(1-imidazolyl)ethyl5-ChloroGlutamate receptor antagonism

The imidazole side chain enables targeted interaction with glutamate receptor subtypes, while the chloro substituent reduces oxidative metabolism by cytochrome P450 enzymes. This structure-activity relationship (SAR) refinement yielded a 3.7-fold increase in anticonvulsant potency over non-halogenated analogs in maximal electroshock models [3].

Rationale for Glutamate Receptor Targeting in Anticonvulsant Design

The therapeutic rationale for zoniclezole centers on glutamate’s role as the primary excitatory neurotransmitter in epileptogenesis. Key scientific foundations include:

  • Pathophysiology Link: Excessive glutamate release and NMDAR overactivation trigger Ca²⁺ influx, neuronal hyperexcitability, and seizure propagation [7]
  • Precedent Compounds: Benzisoxazole derivatives demonstrate intrinsic activity against ionotropic glutamate receptors [3]
  • Receptor Selectivity: Designed as a competitive antagonist with preferential binding to GluN1 subunits of NMDARs [4] [7]

Zoniclezole disrupts the σ1R-NR1 regulatory complex, enabling calcium-calmodulin (CaM) binding to NR1 subunits. This inhibits calcium permeation through NMDAR channels—demonstrated by 84% suppression of PTZ-induced tonic seizures at 10 mg/kg in rodent models [4] [6]. Its affinity profile shows strategic selectivity:

Table 3: Glutamate Receptor Affinity Profile

Receptor TypeBinding Affinity (K_i, nM)Functional Effect
NMDAR (GluN1)148 ± 12 nMCompetitive antagonism
AMPAR>10,000 nMNo significant interaction
mGluR1>5,000 nMNo activity
σ1R-Complex382 ± 28 nMDisplaces σ1R from NR1-CaM binding sites [4] [6]

This targeted mechanism circumvents broad receptor inhibition, potentially reducing neurological side effects associated with non-selective glutamate antagonists like phencyclidine [7]. The design leverages synergistic benzisoxazole properties: inherent anticonvulsant activity combined with precise NMDAR modulation to suppress seizure spread while preserving physiological neurotransmission.

Properties

CAS Number

121929-46-2

Product Name

Zoniclezole hydrochloride

IUPAC Name

5-chloro-3-(1-imidazol-1-ylethyl)-1,2-benzoxazole;hydrochloride

Molecular Formula

C12H11Cl2N3O

Molecular Weight

284.14 g/mol

InChI

InChI=1S/C12H10ClN3O.ClH/c1-8(16-5-4-14-7-16)12-10-6-9(13)2-3-11(10)17-15-12;/h2-8H,1H3;1H

InChI Key

XGQRATAWGQQGRW-UHFFFAOYSA-N

SMILES

CC(C1=NOC2=C1C=C(C=C2)Cl)N3C=CN=C3.Cl

Synonyms

5-chloro-3-(1-(1H-imidazol-1-yl)ethyl)-1,2-benzisoxazole
CGS 18416A
CGS-18416A
zoniclezole
zoniclezole hydrochloride

Canonical SMILES

CC(C1=NOC2=C1C=C(C=C2)Cl)N3C=CN=C3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.